

Spectroscopic and Spectrometric Analysis of (Methoxyethynyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: (Methoxyethynyl)benzene

Cat. No.: B15476471

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For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic and spectrometric properties of key organic compounds is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(Methoxyethynyl)benzene** ($C_6H_5C\equiv COCH_3$), a valuable building block in organic synthesis.

This document presents a comprehensive compilation of the available spectroscopic data for **(Methoxyethynyl)benzene**, alongside detailed experimental protocols for data acquisition. The information is structured to facilitate easy access and comparison for researchers engaged in the synthesis and characterization of novel chemical entities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic and spectrometric data for **(Methoxyethynyl)benzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for **(Methoxyethynyl)benzene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.45 - 7.35	m	-	Aromatic Protons (C ₆ H ₅)
7.30 - 7.20	m	-	Aromatic Protons (C ₆ H ₅)
3.85	s	-	Methoxy Protons (OCH ₃)

Table 2: ¹³C NMR Spectroscopic Data for (Methoxyethynyl)benzene

Chemical Shift (δ) ppm	Assignment
132.0	Aromatic C
129.5	Aromatic C
128.8	Aromatic C
123.0	Aromatic C (ipso)
90.5	Acetylenic C (C-Ph)
60.0	Methoxy C (OCH ₃)
35.0	Acetylenic C (C-O)

Note: The assignments are based on typical chemical shifts for similar compounds and may require further experimental verification.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for (Methoxyethynyl)benzene

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch (CH ₃)
~2250	Strong	C≡C Stretch
~1600, 1490	Medium-Strong	Aromatic C=C Stretch
~1250	Strong	C-O Stretch (Ether)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **(Methoxyethynyl)benzene**

m/z	Relative Intensity (%)	Assignment
132	100	[M] ⁺ (Molecular Ion)
117	80	[M - CH ₃] ⁺
102	60	[M - OCH ₃] ⁺
91	40	[C ₇ H ₇] ⁺
77	50	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A solution of **(Methoxyethynyl)benzene** (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.5 mL) in a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

- Instrument: A 400 MHz or higher field NMR spectrometer.

- Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 90°
 - Acquisition time: 4 s
 - Spectral width: 16 ppm
- Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

^{13}C NMR Spectroscopy:

- Instrument: A 100 MHz or higher field NMR spectrometer.
- Parameters:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse program: Proton-decoupled
 - Acquisition time: 1.5 s
 - Spectral width: 200 ppm
- Processing: The FID is processed similarly to the ^1H NMR spectrum, with chemical shifts referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.

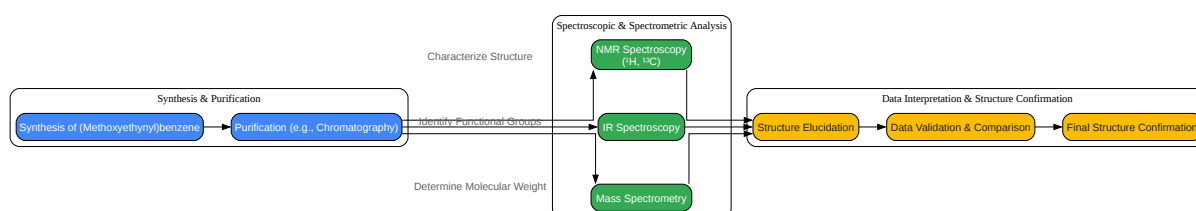
- **Sample Preparation:** A thin film of neat **(Methoxyethynyl)benzene** is prepared between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Instrument:** A mass spectrometer with an electron ionization (EI) source.
- **Sample Introduction:** The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
- **Ionization:** Electron ionization at 70 eV.
- **Mass Analysis:** The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The resulting mass spectrum plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric characterization of an organic compound like **(Methoxyethynyl)benzene**.



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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of (Methoxyethynyl)benzene.

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